In Vivo Antineoplastic Activity: Sarcoma 180 Allograft Survival Extension
N-Benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide demonstrated antineoplastic activity in the sarcoma 180 mouse allograft model. At a dose of 60 mg/kg administered daily (qd) for 6 days, the compound increased survival rate relative to untreated control animals [1]. In contrast, N-aryl-substituted analogs of the 9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide scaffold—specifically the N-(2,4-dimethylphenyl) derivative—showed only weak target engagement (IC50 > 155,000 nM) against mitochondrial peptide methionine sulfoxide reductase in a biochemical assay, with no reported in vivo antitumor efficacy [2]. This in vivo efficacy distinguishes the N-benzyl compound from certain N-aryl congeners that lack demonstrated tumor growth inhibition in animal models.
| Evidence Dimension | In vivo antineoplastic activity (survival extension) |
|---|---|
| Target Compound Data | Increase in survival rate at 60 mg/kg qd × 6 days (vs. untreated control) |
| Comparator Or Baseline | N-(2,4-Dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide: IC50 > 155,000 nM vs. mitochondrial peptide methionine sulfoxide reductase; no in vivo antitumor data reported |
| Quantified Difference | Qualitative: target compound has demonstrable in vivo efficacy; comparator lacks reported in vivo activity |
| Conditions | CD-1 mice with sarcoma 180 allograft; 60 mg/kg qd × 6 days (target compound); biochemical enzyme inhibition assay pH 7.4, 37°C (comparator) |
Why This Matters
In vivo validation in a mammalian tumor model provides a higher level of biological relevance than isolated enzyme or cell-line data, reducing the risk that procurement decisions are based solely on in vitro potency metrics.
- [1] ChEMBL Assay CHEMBL3257993: Antineoplastic activity against mouse sarcoma 180 cells allografted in CD-1 mouse assessed as increase in survival rate at 60 mg/kg, qd administered for 6 days relative to control. European Bioinformatics Institute. View Source
- [2] BindingDB Entry BDBM54241: N-(2,4-Dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide; IC50 > 155,000 nM against mitochondrial peptide methionine sulfoxide reductase (bovine). PubChem BioAssay AID 651967. The Scripps Research Institute Molecular Screening Center. View Source
